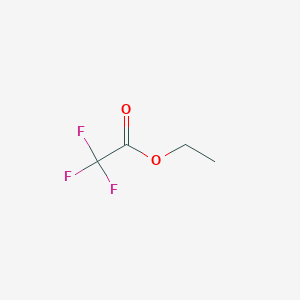

Ethyl trifluoroacetate

描述

属性

IUPAC Name |

ethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSCVKRWJPWALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041959 | |

| Record name | Ethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

196.0 [mmHg] | |

| Record name | Ethyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

383-63-1 | |

| Record name | Ethyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL TRIFLUOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6TZK6X11X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of Ethyl Trifluoroacetate (CAS Number: 383-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trifluoroacetate (ETFA), a colorless liquid with the chemical formula C₄H₅F₃O₂, is a pivotal reagent and versatile building block in modern organic synthesis. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it an essential component in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the characterization of this compound (CAS: 383-63-1), encompassing its physicochemical properties, detailed experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic signature. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and effective utilization of this important fluorinated compound.

Physicochemical Properties

This compound is a volatile and flammable liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅F₃O₂ | [1][2] |

| Molecular Weight | 142.08 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 60-62 °C | |

| Melting Point | -78 °C | [3] |

| Density | 1.194 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.307 | |

| Flash Point | -1 °C | [3] |

| Solubility | Sparingly soluble in water; miscible with chloroform and methanol. | [2] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of trifluoroacetic acid with ethanol. Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocol: Sulfuric Acid Catalyzed Esterification

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Trifluoroacetic acid (114 g)

-

Absolute ethanol (138 g)

-

Concentrated sulfuric acid (5 mL)

-

5% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Phosphorus pentoxide

Procedure:

-

To a 500 mL flask, add trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture at reflux for 3 hours.

-

After reflux, arrange the apparatus for distillation and collect the fraction boiling around 70 °C.

-

Wash the crude distillate with 100 mL of cold 5% sodium carbonate solution.

-

Dry the organic layer over anhydrous calcium chloride at 0 °C.

-

For final purification, add 15 g of phosphorus pentoxide and distill. Collect the pure this compound boiling at 60-62 °C.

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum of this compound exhibits two characteristic signals corresponding to the ethyl group.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Experimental Protocol (General):

-

Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 90 MHz).[3]

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~157 | Quartet (q) | C=O |

| ~115 | Quartet (q) | -CF₃ |

| ~65 | Singlet (s) | -O-CH₂-CH₃ |

| ~14 | Singlet (s) | -O-CH₂-CH₃ |

Experimental Protocol (General):

-

Prepare a concentrated solution of this compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹³C NMR spectrum using a broadband proton-decoupled pulse sequence.

-

Process the acquired data to obtain the final spectrum.

¹⁹F NMR is particularly informative for fluorinated compounds, showing a single resonance for the trifluoromethyl group.

Table 4: ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -75.8 | -CF₃ |

Experimental Protocol:

-

A solution of the sample is prepared. For internal shift referencing, a compound like hexafluorobenzene (C₆F₆) can be added.[4]

-

Spectra are acquired on an NMR spectrometer tuned to the fluorine Larmor frequency (e.g., 77 MHz).[4]

-

A 90° RF excitation pulse is used with a recycle delay of 10 seconds and an acquisition time of 1000 ms.[4]

-

Signal averaging is employed to improve the signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong carbonyl (C=O) stretch and C-F stretching vibrations.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch |

| ~1280 | Strong | C-F stretch |

| ~1150 | Strong | C-O stretch |

Experimental Protocol (Neat Liquid):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing insights into its structure.

Table 6: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 97 | High | [M - OCH₂CH₃]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocol (Electron Ionization - General):

-

Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a gas chromatography (GC-MS) or a direct insertion probe.

-

The sample is ionized in the source using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Safety and Handling

This compound is a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[5]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep in a flammable liquids storage cabinet.

Applications in Research and Development

This compound is a cornerstone reagent in organic synthesis, with numerous applications in the pharmaceutical and agrochemical industries.

-

Trifluoroacetylation: It is widely used to introduce the trifluoroacetyl group, which can serve as a protective group for amines or as a key functional group in the final product.

-

Synthesis of Fluorinated Compounds: It is a precursor for the synthesis of various fluorine-containing heterocycles and other complex molecules.

-

Reagent in Condensation Reactions: It participates in various condensation reactions to form more complex fluorinated building blocks.

Conclusion

This technical guide has provided a detailed characterization of this compound (CAS 383-63-1). The tabulated physicochemical properties, comprehensive experimental protocols for synthesis and purification, and an in-depth analysis of its spectroscopic signatures offer a valuable resource for scientists and researchers. A thorough understanding of these characteristics is paramount for the safe handling and effective application of this versatile reagent in the advancement of chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Trifluoroacetate

This technical guide provides a comprehensive overview of the key physical properties of ethyl trifluoroacetate (CAS Number: 383-63-1), with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Physical Properties

This compound is a colorless liquid widely utilized as an intermediate in organic synthesis, particularly for producing fluorinated compounds for the pharmaceutical and agrochemical industries.[1][2][3][4] Its physical properties are critical for handling, reaction setup, and purification processes.

The boiling point and density of this compound have been experimentally determined and reported in the literature. The following table summarizes these key quantitative data points.

| Physical Property | Value | Conditions |

| Boiling Point | 60-62 °C | At standard atmospheric pressure.[1][3][4][5] |

| 61 °C | At standard atmospheric pressure.[6] | |

| Density | 1.194 g/mL | At 25 °C.[1][2][3][4][5] |

| 1.1952 g/cm³ | At 16.7 °C.[6] |

Note: A study also measured the density of this compound over a temperature range of 278.08 K to 322.50 K (4.93 °C to 49.35 °C).[7]

Experimental Protocols

The determination of the physical properties of this compound is grounded in established experimental methodologies, primarily related to its synthesis and purification.

The most common method for preparing this compound involves the esterification of trifluoroacetic acid with ethanol, catalyzed by an acid. The subsequent purification by fractional distillation is also the standard method for determining its boiling point. A generalized workflow for this process is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

The boiling point is determined during the final purification step of the synthesis.

-

Setup : An efficient fractional distillation apparatus is assembled. The crude, dried this compound is placed in the distillation flask.

-

Heating : The flask is gently heated in a water or oil bath.

-

Fraction Collection : The vapor temperature is monitored at the still head. The fraction that distills at a constant temperature between 60 °C and 62 °C is collected as the pure product.[3][4][5][8] This temperature range is recorded as the boiling point.

While the cited literature does not specify the exact instrumentation used for density measurements, a standard protocol for determining the density of a liquid like this compound is as follows.

-

Instrumentation : A calibrated digital densitometer or a specific gravity bottle (pycnometer) is used.

-

Temperature Control : The instrument or sample is brought to a precise, constant temperature (e.g., 25 °C) using a water bath or Peltier element.[1][2][5]

-

Measurement :

-

Densitometer : The sample is introduced into the measurement cell, and the instrument directly reports the density.

-

Pycnometer : The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

-

Data Analysis : One study reported fitting density data measured across a range of temperatures to a quadratic polynomial equation for a precise correlation.[7]

Logical Relationships in Synthesis

The synthesis of this compound is a direct application of the Fischer esterification principle, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.

Caption: Logical relationship of reactants and products in Fischer esterification.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 383-63-1 [chemicalbook.com]

- 4. This compound, 99% 383-63-1 India [ottokemi.com]

- 5. This compound 99 383-63-1 [sigmaaldrich.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

Ethyl Trifluoroacetate: A Core Technical Overview for Researchers

Ethyl trifluoroacetate is a crucial reagent and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an invaluable tool for the synthesis of complex fluorinated molecules. This technical guide provides an in-depth look at the core molecular properties of this compound.

Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C4H5F3O2 | [1][2][3] |

| Molecular Weight | 142.08 g/mol | [1][2] |

| Linear Formula | CF3COOC2H5 | |

| CAS Number | 383-63-1 | [2][3] |

| Density | 1.194 g/mL at 25 °C | [2][3] |

| Boiling Point | 60-62 °C | [2] |

| Appearance | Clear colorless liquid | [3] |

Molecular Structure

The structure of this compound consists of a central ester functional group bonded to an ethyl group and a trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the ester.

Caption: Molecular structure of this compound.

Applications in Research and Development

This compound serves as a versatile reagent in a variety of chemical transformations. It is widely used as an intermediate in the synthesis of pharmaceutically active molecules and agricultural products.[2][4] The trifluoroacetyl group is a common protecting group for amines in organic synthesis because it can be easily removed under mild conditions.[4] Furthermore, this compound is utilized in the preparation of other organic fluorine compounds, such as 3-ethyl-1-methylimidazolium trifluoroacetate (EMITA).[2][4] Its applications also extend to polymer chemistry, where it can be used to modify polymer properties.[3]

References

Synthesis of ethyl trifluoroacetate from trifluoroacetic acid and ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl trifluoroacetate from trifluoroacetic acid and ethanol. The primary method described is the Fischer esterification, a well-established acid-catalyzed esterification reaction. This document provides a comparative summary of various reported methodologies, detailed experimental protocols, and a visualization of the reaction mechanism.

I. Overview of Synthetic Methodologies

The synthesis of this compound from trifluoroacetic acid and ethanol is a reversible reaction that is typically driven to completion by using an excess of one reactant or by removing water as it is formed.[1][2] Various acid catalysts are employed to accelerate the reaction. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final product.

II. Quantitative Data Summary

The following table summarizes quantitative data from several reported methods for the synthesis of this compound, providing a clear comparison of reaction conditions and outcomes.

| Catalyst | Reactants & Molar Ratio (TFA:EtOH) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Concentrated H₂SO₄ | 1:2.6 | Reflux (approx. 78°C) | 3 | 62.5 | Not Specified | [3] |

| Strong-acid cation exchange resin | Not Specified | 40-50 | Not Specified | >95 | >99.5 | [4][5] |

| Concentrated H₂SO₄ in Xylene | 1:1.05 | Reflux (78°C) | 1.5 | Not Specified | >99 | [6] |

III. Experimental Protocols

Two primary experimental protocols are detailed below, one employing a homogenous acid catalyst (sulfuric acid) and the other a heterogeneous catalyst (strong-acid cation exchange resin).

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from a conventional Fischer esterification procedure.[3]

Materials:

-

Trifluoroacetic acid (114 g, 1 mol)

-

Absolute ethanol (138 g, 3 mol)

-

Concentrated sulfuric acid (5 mL)

-

Anhydrous calcium chloride

-

Anhydrous sodium sulfate

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a 500 mL round-bottom flask, add 114 g of trifluoroacetic acid, 138 g of absolute ethanol, and 5 mL of concentrated sulfuric acid.

-

Attach an efficient reflux condenser and heat the mixture at reflux for 3 hours.[3]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Reconfigure the apparatus for distillation and distill the product, collecting the fraction boiling around 70°C.[3]

-

Dry the collected distillate first over anhydrous calcium chloride and then over anhydrous sodium sulfate overnight.

-

Purify the dried product by fractional distillation to yield this compound (boiling point: 59-61°C).[3] The expected yield is approximately 89 grams (62.5%).[3]

Protocol 2: Synthesis using a Strong-Acid Cation Exchange Resin

This method offers the advantage of a reusable catalyst and simpler work-up.[4][5]

Materials:

-

Trifluoroacetic acid (360 g)

-

95% Ethanol (310 g)

-

Strong-acid cation exchange resin (e.g., D72 resin, 200 g)

-

Water

Equipment:

-

1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel

-

Reflux condenser with a water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a 1000 mL three-necked flask, add 200 g of the strong-acid cation exchange resin and 360 g of trifluoroacetic acid.

-

Stir the mixture and heat to 40°C.

-

Slowly add 310 g of 95% ethanol dropwise, maintaining the temperature below 50°C.[5]

-

After the addition is complete, stir the mixture for an additional 20 minutes.

-

Increase the temperature to reflux and collect the water-ethanol azeotrope using a water separator to drive the reaction to completion.

-

Once the reaction is complete (as indicated by the cessation of water formation), distill the crude this compound from the reaction mixture.

-

Wash the collected crude product with a small amount of water to remove residual ethanol.[5] The lower organic layer is the this compound.

-

Separate the layers. The resulting this compound should have a purity of over 99.5% and the yield is expected to be above 95%.[4][5] The catalyst remaining in the flask can be reused for subsequent batches.[5]

IV. Reaction Mechanism and Visualization

The synthesis of this compound from trifluoroacetic acid and ethanol proceeds via the Fischer esterification mechanism. This is an acid-catalyzed nucleophilic acyl substitution reaction.[2][7]

Mechanism Steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the trifluoroacetic acid, increasing the electrophilicity of the carbonyl carbon.[2][8]

-

Nucleophilic attack by ethanol: The oxygen atom of ethanol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final product, this compound.[2]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN104710308A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. US4879407A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

A Guide to the Laboratory-Scale Synthesis of Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl trifluoroacetate is a valuable reagent and building block in organic synthesis, particularly in the preparation of fluorinated pharmaceutical and agrochemical compounds. Its synthesis in a laboratory setting can be achieved through several reliable methods. This technical guide provides an in-depth overview of the most common and effective laboratory-scale synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Strategies

The laboratory synthesis of this compound predominantly relies on the esterification of a trifluoroacetic acid source with ethanol. The choice of starting material and catalyst influences the reaction conditions, yield, and purity of the final product. The most prevalent methods include:

-

Fischer-Speier Esterification of Trifluoroacetic Acid: The direct acid-catalyzed esterification of trifluoroacetic acid with ethanol is a straightforward and widely used method. The reaction is reversible and requires a strong acid catalyst to achieve a reasonable reaction rate and yield.

-

Esterification from Trifluoroacetate Salts: Utilizing the sodium salt of trifluoroacetic acid in the presence of a strong acid and ethanol offers an alternative starting point for the esterification reaction.

-

Acylation using Trifluoroacetyl Chloride: The reaction of the more reactive trifluoroacetyl chloride with ethanol provides a rapid and high-yielding route to the desired ester.

-

Solid-Phase Catalysis: The use of strong acidic cation exchange resins as catalysts presents a more environmentally friendly and simplified workup procedure, as the catalyst can be easily filtered off.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported laboratory-scale synthesis methods for this compound, allowing for easy comparison of their efficiencies.

| Method | Starting Materials | Catalyst | Reaction Time | Yield (%) | Purity (%) | Boiling Point (°C) | Reference |

| Fischer Esterification | Trifluoroacetic acid, Ethanol | Sulfuric acid | 3 hours (reflux) | 62.5 | >99 (after purification) | 59-61 | [1] |

| From Salt | Sodium trifluoroacetate, Ethanol | Sulfuric acid | 3 hours (room temp) + 1.5 hours (heating) | 90 | >99 (after purification) | 60-62 | [1] |

| Fischer Esterification | Trifluoroacetic acid, Ethanol | p-Toluenesulfonic acid | 2 hours (reflux) | 75.9 | Not specified | Not specified | [2] |

| Solid-Phase Catalysis | Trifluoroacetic acid, Ethanol | Strong acidic cation exchange resin | Not specified | >95 | >99.5 | Not specified | [3][4] |

| From Acyl Chloride | Trifluoroacetyl chloride, Ethanol | None | 2.67 hours | 97.86 | 97.93 | Not specified | [4] |

| Fischer Esterification | Trifluoroacetic acid, Ethanol | Sulfuric acid | 1 hour (reflux) | 87.1 | Not specified | 60-62 | [3] |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes cited above.

Method 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol is adapted from a procedure described by J. King (1961)[1].

Materials:

-

Trifluoroacetic acid (114 g)

-

Absolute ethanol (138 g)

-

Concentrated sulfuric acid (5 mL)

-

Calcium chloride (anhydrous)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a 500 mL flask, add trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid.

-

Attach an efficient reflux condenser to the flask.

-

Heat the reaction mixture at reflux for 3 hours.

-

After cooling, replace the reflux condenser with a distillation apparatus.

-

Distill the mixture, collecting the fraction boiling around 70°C.

-

Dry the collected distillate first over anhydrous calcium chloride and then over anhydrous sodium sulfate.

-

Purify the dried product by fractional distillation to yield this compound (boiling point 59-61°C). The expected yield is approximately 89 grams (62.5%)[1].

Method 2: Synthesis from Sodium Trifluoroacetate

This procedure is based on a method reported in the Journal of the American Chemical Society (1943)[1].

Materials:

-

Anhydrous sodium trifluoroacetate (170 g)

-

Absolute ethanol (140 g)

-

Concentrated sulfuric acid (160 g)

-

5% Sodium carbonate solution

-

Calcium chloride (anhydrous)

-

Phosphorus pentoxide

Procedure:

-

In a suitable reaction vessel, treat anhydrous sodium trifluoroacetate with a cold mixture of absolute ethanol and concentrated sulfuric acid.

-

Allow the mixture to stand at room temperature for 3 hours.

-

Heat the reaction mixture on a water bath and distill off the this compound over a period of one and a half hours, collecting the fraction up to a boiling point of 64°C.

-

Wash the crude this compound once with 100 mL of cold 5% sodium carbonate solution.

-

Dry the washed product over anhydrous calcium chloride at 0°C.

-

For final purification and drying, mix the this compound with 15 g of phosphorus pentoxide and distill. The final product boils at 60-62°C, with an expected yield of 90%[1].

Method 3: Synthesis using a Strong Acidic Cation Exchange Resin Catalyst

This method is based on a patented process and offers a simpler, more environmentally friendly workup[3].

Materials:

-

Trifluoroacetic acid

-

Ethanol

-

Strong acidic cation exchange resin

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser with a distillation takeoff, charge the trifluoroacetic acid and the strong acidic cation exchange resin.

-

At a temperature of 40-50°C and under normal pressure, slowly add the ethanol dropwise.

-

After the addition is complete, maintain the temperature for 20 minutes.

-

Heat the mixture to reflux and separate the water-ethanol mixture that is formed.

-

Once the reaction is complete, collect the crude product by distillation.

-

The crude product can be washed with water to remove any remaining ethanol, followed by stratification to obtain this compound with a purity of over 99.5% and a yield exceeding 95%[3][4]. The catalyst remaining in the reaction vessel can be reused in subsequent batches.

Process and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows and chemical transformations described.

Caption: Workflow for Fischer Esterification of Trifluoroacetic Acid.

Caption: Fischer Esterification Reaction of Trifluoroacetic Acid and Ethanol.

Caption: Workflow for Solid-Phase Catalyzed Synthesis of this compound.

This guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of this compound. The selection of a specific method will depend on the available starting materials, required purity, and desired process simplicity and environmental impact. For high purity requirements, a final fractional distillation step is recommended regardless of the synthetic route chosen.

References

The Formation of Ethyl Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trifluoroacetate (ETFA) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials. Its utility stems from the presence of the trifluoromethyl group, which can impart unique properties such as increased metabolic stability, lipophilicity, and binding affinity to bioactive molecules. A thorough understanding of the mechanism of its formation is paramount for optimizing its synthesis, maximizing yield, and ensuring purity. This technical guide provides an in-depth exploration of the formation of this compound, focusing on the Fischer-Speier esterification, and presents detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their drug development and synthetic chemistry endeavors.

Core Mechanism: Fischer-Speier Esterification

The primary route for the synthesis of this compound is the Fischer-Speier esterification of trifluoroacetic acid (TFA) with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, and proceeds via a nucleophilic acyl substitution mechanism. Notably, due to the high acidity of trifluoroacetic acid itself, the reaction can exhibit autocatalytic behavior.[1]

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the trifluoroacetic acid, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Each step in this mechanism is reversible, and the overall reaction exists in equilibrium. To drive the reaction towards the formation of the ester, it is common practice to use an excess of one of the reactants (typically ethanol) or to remove water as it is formed, in accordance with Le Châtelier's principle.

Quantitative Data

The following tables summarize key quantitative data related to the physical properties of this compound and the kinetics of its formation.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H5F3O2 | |

| Molecular Weight | 142.08 g/mol | |

| Boiling Point | 60-62 °C | [2] |

| Density | 1.194 g/mL at 25 °C | [2] |

Table 2: Kinetic Data for the Esterification of Trifluoroacetic Acid with Ethanol

| Temperature (K) | Pseudo-first-order rate constant (k_obs) (s⁻¹) |

| 296 | Value derived from graphical data in reference |

| 306 | Value derived from graphical data in reference |

| 316 | Value derived from graphical data in reference |

| 326 | Value derived from graphical data in reference |

Note: The pseudo-first-order rate constants are determined under conditions where the concentration of trifluoroacetic acid is in large excess, making the reaction appear first-order with respect to ethanol. The activation energy (Ea) for this reaction can be determined from an Arrhenius plot of ln(k_obs) versus 1/T.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials and Equipment:

-

Trifluoroacetic acid (TFA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine trifluoroacetic acid and a molar excess of anhydrous ethanol (e.g., a 1:1.5 to 1:3 molar ratio of acid to alcohol).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of TFA) or p-toluenesulfonic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted TFA), and finally with brine.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 60-62 °C.

Yields: Reported yields for this procedure typically range from 60% to over 95%, depending on the specific reaction conditions and purification efficiency.[3][4]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Fischer-Speier esterification mechanism for this compound formation.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Spectroscopic data of ethyl trifluoroacetate (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for this compound (CF₃COOCH₂CH₃), a vital reagent and building block in pharmaceutical and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, quantification, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, complementary analytical windows.

¹H NMR Data

The ¹H NMR spectrum provides information on the ethyl fragment of the molecule. It displays a characteristic quartet for the methylene (-CH₂-) protons, which are deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.41 | Quartet (q) | 2H | ~7.1 | O-CH₂ -CH₃ |

| ~1.40 | Triplet (t) | 3H | ~7.1 | O-CH₂-CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm) |

¹³C NMR Data

The ¹³C NMR spectrum reveals the four distinct carbon environments in this compound. The carbonyl and trifluoromethyl carbons exhibit characteristic shifts and coupling with the fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz | Assignment |

| ~158.2 | Quartet (q) | ~42 | C =O |

| ~114.5 | Quartet (q) | ~283 | C F₃ |

| ~65.0 | Singlet (s) | N/A | O-CH₂ -CH₃ |

| ~13.7 | Singlet (s) | N/A | O-CH₂-CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Carbonyl and CF₃ values are based on similar trifluoroacetate structures.[1] |

¹⁹F NMR Data

¹⁹F NMR is highly specific for fluorine-containing compounds. This compound exhibits a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -75.8 | Singlet (s) | CF₃ |

| Reference: CFCl₃ (0 ppm).[2] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] For ¹³C NMR, a more concentrated solution of 50-100 mg is preferable.[3] An internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift calibration.

-

Filtration : To ensure magnetic field homogeneity and prevent spectral artifacts, filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[4]

-

Instrumentation : Place the capped and labeled NMR tube into the spectrometer's autosampler or manually lower it into the magnet bore.

-

Acquisition :

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field is "shimmed" to optimize its homogeneity across the sample volume.

-

For ¹H NMR, a typical experiment involves acquiring 8 to 16 scans with a recycle delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope, with a recycle delay of 2-5 seconds.

-

For ¹⁹F NMR, acquisition is generally fast due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

-

-

Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform, phase correction, and baseline correction to generate the final frequency-domain spectrum.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound is dominated by a strong carbonyl stretch and intense C-F bond vibrations.

Table 4: Principal IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2990 | Medium | C-H Stretch | -CH₂-, -CH₃ |

| ~1785 | Strong | C=O Stretch | Ester Carbonyl |

| ~1380 | Strong | C-O Stretch | Ester Linkage |

| ~1200 | Very Strong | C-F Stretch (asymmetric) | Trifluoromethyl (-CF₃) |

| ~1150 | Very Strong | C-F Stretch (symmetric) | Trifluoromethyl (-CF₃) |

| Sample preparation: Neat liquid film. |

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

-

Equipment : Use clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).[5]

-

Background Spectrum : Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Application : Place one to two drops of neat this compound onto the surface of one salt plate.[5]

-

Assembly : Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[6]

-

Data Acquisition : Mount the salt plate assembly in the spectrometer's sample holder. Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are typically averaged to improve the signal-to-noise ratio.

-

Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

-

Cleaning : After analysis, the salt plates should be immediately cleaned with a dry solvent (e.g., acetone or isopropanol) and stored in a desiccator to prevent damage from moisture.[6]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of this compound and reveals its fragmentation pattern, which can be used for structural confirmation.

Table 5: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 142 | ~1 | [CF₃COOCH₂CH₃]⁺˙ (Molecular Ion) |

| 99 | ~13 | [CF₃CO]⁺ |

| 69 | ~43 | [CF₃]⁺ |

| 29 | 100 | [CH₂CH₃]⁺ |

| 27 | ~25 | [C₂H₃]⁺ |

| Source: Electron Ionization at 70 eV. |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : For a volatile liquid like this compound, the sample is typically introduced via a direct insertion probe or through the injection port of a Gas Chromatograph (GC) coupled to the mass spectrometer.

-

Ionization : The gaseous sample molecules enter the ion source, which is under high vacuum. Here, they are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion (M⁺˙).

-

Fragmentation : The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, characteristic ions.

-

Mass Analysis : The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.

-

Spectrum Generation : The instrument software plots the relative abundance of each detected ion against its m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the logical workflow of using these spectroscopic techniques for structural elucidation and the general experimental process.

Caption: Structural elucidation workflow for this compound.

Caption: General experimental workflow for spectroscopic analysis.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound(383-63-1) 13C NMR [m.chemicalbook.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of ethyl trifluoroacetate. It includes detailed spectral data, experimental protocols, and visual diagrams to aid in the understanding and interpretation of the NMR data for this compound, which is frequently used in the synthesis of fluorinated active pharmaceutical ingredients (APIs).

Introduction to this compound and its ¹H NMR Spectrum

This compound (C₄H₅F₃O₂) is an ester characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and spectroscopic properties. The electron-withdrawing nature of the three fluorine atoms deshields the neighboring protons, leading to characteristic shifts in its ¹H NMR spectrum. The spectrum is a classic example of first-order spin-spin coupling, providing a clear illustration of the n+1 rule.

The analysis of the ¹H NMR spectrum of this compound reveals two distinct signals corresponding to the two sets of non-equivalent protons in the ethyl group.

Quantitative ¹H NMR Data

The ¹H NMR spectral data for this compound, recorded on a 90 MHz spectrometer in deuterated chloroform (CDCl₃), is summarized in the table below.[1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -OCH₂CH₃ | 4.414 | Quartet | 2H | 7.1 |

| -OCH₂CH₃ | 1.396 | Triplet | 3H | 7.1 |

Note: The coupling constant (J) was calculated from the peak frequencies provided in the spectral data from ChemicalBook. The difference between adjacent peaks in the quartet (e.g., 4.539 ppm - 4.458 ppm = 0.081 ppm; 0.081 ppm * 90 MHz ≈ 7.3 Hz) and the triplet gives the coupling constant. A consistent value of approximately 7.1 Hz is observed.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays two signals, which correspond to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

-

The Methylene Protons (-OCH₂CH₃): These two protons appear as a quartet at approximately 4.414 ppm.[1] The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom and the distant trifluoromethyl group. According to the n+1 rule, the signal is split into a quartet (n+1 = 3+1 = 4) by the three neighboring protons of the methyl group.

-

The Methyl Protons (-OCH₂CH₃): These three protons resonate as a triplet at around 1.396 ppm.[1] This upfield position is expected for a methyl group in an aliphatic chain. The signal is split into a triplet (n+1 = 2+1 = 3) by the two neighboring protons of the methylene group.

The integration values of 2H for the quartet and 3H for the triplet are consistent with the number of protons in the methylene and methyl groups, respectively.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-25 mg of pure this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent to avoid interference from protonated solvent signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not already contain TMS, a small drop can be added.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. Instrument Parameters

The following are typical parameters for a 90 MHz NMR spectrometer:

-

Spectrometer Frequency: 90 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans (NS): 16-32 (to improve signal-to-noise ratio)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 10-15 ppm

-

Pulse Width (P1): A calibrated 90-degree pulse

4.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each signal is integrated to determine the relative ratio of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Visualizations

5.1. Spin-Spin Coupling Pathway

The following diagram illustrates the spin-spin coupling interactions within the ethyl group of this compound, leading to the observed quartet and triplet splitting patterns.

Caption: Spin-spin coupling in this compound.

5.2. Experimental Workflow

This diagram outlines the key steps involved in the ¹H NMR analysis of this compound.

Caption: Workflow for ¹H NMR analysis.

References

19F NMR chemical shift of ethyl trifluoroacetate

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shift of Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique vital in fields ranging from pharmaceutical sciences to materials science. The ¹⁹F nucleus possesses highly favorable properties for NMR, including a nuclear spin of ½, 100% natural abundance, and high sensitivity, making it an ideal probe for molecular structure and environment.[1] this compound (ETFA) is a common organic compound and building block that contains the trifluoroacetyl (TFA) group. Its distinct singlet in the ¹⁹F NMR spectrum makes it a useful reference compound and a subject of study for understanding the behavior of trifluoromethyl groups.[2]

This technical guide provides a comprehensive overview of the ¹⁹F NMR chemical shift of this compound, including reference data, a detailed experimental protocol for its measurement, and a discussion of the key factors that influence its spectral properties.

¹⁹F NMR Chemical Shift Data for this compound

The ¹⁹F NMR spectrum of this compound is characterized by a single sharp resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift is highly dependent on the solvent and the reference standard used. The accepted values are typically reported relative to trichlorofluoromethane (CFCl₃) at 0.00 ppm.

The trifluoroacetyl group in various molecules generally resonates in the range of -67 to -85 ppm.[3] this compound itself is often used as a reference compound, with a commonly cited chemical shift that falls within this range.[2]

Table 1: ¹⁹F NMR Chemical Shift of this compound

| Compound Name | Structure | Functional Group | Chemical Shift (δ) in ppm (vs. CFCl₃) | Probable Solvent |

| This compound | CF₃COOCH₂CH₃ | Trifluoroacetyl | -75.8 | Non-polar organic solvent (e.g., CDCl₃) |

Note: The precise chemical shift can vary by ±2 ppm or more depending on the solvent, concentration, and temperature.[4]

Detailed Experimental Protocol for ¹⁹F NMR Acquisition

This section outlines a standard protocol for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

1. Sample Preparation

-

Analyte: Prepare a solution of this compound in a deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) at a concentration of approximately 5-20 mg/mL.

-

Solvent Selection: The choice of solvent is critical as it can significantly influence the chemical shift.[4] Chloroform-d (CDCl₃) is a common choice for routine analysis of compounds like ETFA. For studies on environmental effects, solvents of varying polarities may be used.[5]

-

Reference Standard: An internal reference standard is recommended for accurate chemical shift determination. While CFCl₃ (0 ppm) is the primary standard, it is volatile and not always practical. Secondary standards like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) can be used.[2][6] The standard should be added at a low concentration (e.g., 1% v/v).[2]

-

NMR Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid impurities.

2. Spectrometer Setup and Calibration

-

Instrument: The experiment can be performed on any modern NMR spectrometer equipped with a multinuclear probe capable of detecting the ¹⁹F frequency (e.g., a 400 or 500 MHz spectrometer).

-

Tuning and Matching: Tune the probe to the ¹⁹F nucleus frequency.

-

Pulse Calibration: Calibrate the 90° pulse width for ¹⁹F on the specific sample to ensure proper excitation and accurate signal intensity, which is crucial for quantitative measurements.

3. Acquisition Parameters

-

Experiment: A standard one-pulse ¹H-decoupled ¹⁹F experiment is typically sufficient. Inverse-gated decoupling should be used for quantitative analysis to avoid Nuclear Overhauser Effect (NOE) distortions and ensure accurate integration.

-

Acquisition Time (AT): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): The relaxation delay between scans is critical for signal intensity and quantitation. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the fluorine nuclei. A T₁ measurement experiment (e.g., Inversion-Recovery) should be performed to determine this value accurately. For ETFA, a delay of 10-20 seconds is often a safe starting point.[2][7]

-

Number of Scans (NS): Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans (e.g., 8 to 16) is usually adequate to achieve a high signal-to-noise ratio.

-

Spectral Width (SW): The ¹⁹F chemical shift range is very wide. For organofluorine compounds, a spectral width covering a range from approximately -50 to -250 ppm is generally sufficient.

-

Temperature: Maintain a constant temperature (e.g., 25 °C) using the spectrometer's temperature control unit, as chemical shifts can be temperature-dependent.[1]

4. Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value.

Factors Influencing the ¹⁹F NMR Chemical Shift

The precise chemical shift of this compound is a sensitive indicator of its local electronic environment. Several factors can cause significant variations in the observed resonance.

Caption: Logical diagram of factors affecting the ¹⁹F NMR chemical shift.

-

Solvent Effects: This is one of the most significant factors.[4] The polarity of the solvent can alter the electronic shielding around the fluorine nuclei. Highly polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), tend to cause a deshielding (downfield shift) of the TFA group resonance compared to less polar solvents like chloroform.[4] This effect can lead to chemical shift variations of several ppm.

-

Electronic Environment: The chemical shift is fundamentally determined by the electron density around the fluorine atoms. The strongly electron-withdrawing carbonyl group in this compound significantly deshields the fluorine nuclei, placing its resonance far downfield relative to other organofluorine compounds.[1]

-

Concentration: Changes in sample concentration can affect intermolecular interactions, such as dipole-dipole interactions, which can slightly alter the local electronic environment and thus the chemical shift.[1]

-

Temperature: Variations in temperature can influence molecular motion and intermolecular interactions, leading to small but measurable changes in the chemical shift.[1]

-

Referencing: The method of referencing is crucial for reproducibility. Internal standards, which are part of the sample solution, are generally preferred as they experience the same bulk magnetic susceptibility effects as the analyte. External referencing can introduce errors if susceptibility corrections are not applied.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. azom.com [azom.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

- 7. biopharma-asia.com [biopharma-asia.com]

Solubility of Ethyl Trifluoroacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trifluoroacetate (ETFA) is a versatile fluorinated organic compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a reagent and building block is often dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by available quantitative data and detailed experimental methodologies for solubility determination.

Quantitative Solubility Data

For practical purposes in a laboratory or industrial setting, this high degree of solubility means that this compound can be readily dissolved in these solvents without concerns of reaching a saturation limit under typical conditions.

Below is a summary of the available solubility data for this compound in selected organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Pressure (kPa) | Source |

| Ethanol | C₂H₅OH | Miscible | Not Specified | 101.3 | [1][2] |

| Methanol | CH₃OH | Miscible | Not Specified | Not Specified | [3][4] |

| Acetone | C₃H₆O | Good solubility | Not Specified | Not Specified | [2] |

| Dichloromethane | CH₂Cl₂ | Good solubility | Not Specified | Not Specified | [2] |

| Chloroform | CHCl₃ | Miscible | Not Specified | Not Specified | [3][4] |

| Diethyl Ether | (C₂H₅)₂O | Easily soluble | Not Specified | Not Specified | [5] |

| Water | H₂O | 4 g/L | 20 | Not Specified | [2] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations. "Good solubility" and "Easily soluble" are qualitative terms from the cited sources; however, in the context of common lab practices, they suggest a high degree of solubility, likely miscibility. The study by Huang et al. (2016) on the vapor-liquid equilibrium of the this compound-ethanol system provides strong evidence for their miscibility.[1]

Experimental Protocols for Solubility Determination

The determination of solubility, particularly the confirmation of miscibility, is a fundamental experimental procedure in chemistry. The following protocols outline the methodologies that can be employed to ascertain the solubility of this compound in organic solvents.

Visual Miscibility Determination

This is a straightforward qualitative method to determine if two liquids are miscible.

Apparatus:

-

Test tubes or vials with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a measured volume of the organic solvent (e.g., 5 mL).

-

Add a small, measured volume of this compound (e.g., 1 mL) to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand and observe.

-

Observation:

-

If the resulting mixture is a single, clear, and homogenous phase, the two liquids are miscible at that proportion.

-

If the mixture appears cloudy, forms distinct layers, or shows any sign of phase separation, the liquids are immiscible or partially miscible.

-

-

To confirm miscibility across all proportions, the experiment can be repeated with varying ratios of this compound to the solvent.

Analytical Method for Quantitative Solubility (for partially miscible systems)

For systems where miscibility is not complete, a quantitative determination of solubility is necessary. This involves creating a saturated solution and then measuring the concentration of the solute in the solvent.

Apparatus:

-

Scintillation vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a vial. The excess solute should be clearly visible as a separate phase.

-

Seal the vial and place it in a constant temperature bath.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Stop the stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe, avoiding any of the undissolved solute.

-

Filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.

-

Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID) to generate a calibration curve.

-

Analyze the prepared sample of the saturated solution.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Conclusion

This compound exhibits high solubility, to the point of miscibility, in a wide array of common organic solvents, including ethanol, methanol, chloroform, and likely acetone, dichloromethane, and diethyl ether. This property is advantageous for its use in various synthetic applications. For systems where complete miscibility is uncertain or for specific applications requiring precise solubility data, the experimental protocols outlined in this guide can be employed for accurate determination. The provided workflow and diagram offer a clear logical path for researchers to follow when assessing the solubility of this compound in their specific solvent systems.

References

An In-depth Technical Guide to the Thermochemical Properties of Ethyl Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trifluoroacetate (ETFA), with the chemical formula C₄H₅F₃O₂, is a fluorinated ester of significant interest in organic synthesis and drug development.[1] Its unique physicochemical properties, imparted by the trifluoromethyl group, make it a valuable reagent and building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the available thermochemical and physical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visualizations of its key chemical transformations.

Thermochemical and Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 142.08 g/mol | [3] |

| Boiling Point | 60-62 °C | [4] |

| Melting Point | -78 °C | [4] |

| Density | 1.194 g/mL at 25 °C | [4] |

| Vapor Pressure | 196.0 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.307 | [4] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Experimental Method | Reference(s) |

| Molar Enthalpy of Vaporization (ΔHvap) | Estimated via Clausius-Clapeyron equation | Vapor pressure measurement using a closed cell (static) method over a temperature range. | [5][6] |

| Standard Enthalpy of Formation (ΔHf°) | Data not available in searched literature | Typically determined by combustion calorimetry. | |

| Standard Molar Entropy (S°) | Data not available in searched literature | Typically determined by heat capacity measurements from low temperature to 298.15 K. | |

| Heat Capacity (Cp) | Data not available in searched literature | Typically determined by calorimetry. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound from trifluoroacetic acid and ethanol.

Materials:

-

Trifluoroacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous calcium chloride (drying agent)

-

Anhydrous sodium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

To a 500 mL round-bottom flask, add 114 g of trifluoroacetic acid, 138 g of absolute ethanol, and 5 mL of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 3 hours using a heating mantle.

-

After reflux, allow the mixture to cool to room temperature.

-

Reconfigure the apparatus for distillation.

-

Heat the mixture and collect the fraction that distills at approximately 60-62 °C.

-

Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride, followed by anhydrous sodium sulfate.

-

Perform a final fractional distillation to obtain pure this compound.

Determination of Vapor Pressure and Enthalpy of Vaporization

This protocol outlines the methodology for measuring the vapor pressure of this compound at various temperatures and calculating the enthalpy of vaporization.

Apparatus:

-

A static vapor pressure apparatus consisting of a temperature-controlled sample cell connected to a pressure transducer.

-

Vacuum pump.

-

Thermostat bath.

Procedure:

-

A small sample of high-purity this compound is placed in the sample cell.

-

The sample is degassed by repeated freeze-pump-thaw cycles to remove any dissolved air.

-

The sample cell is immersed in a thermostat bath, and the temperature is allowed to stabilize.

-

The vapor pressure of the sample is measured using the pressure transducer.

-

This measurement is repeated at various temperatures over the desired range.

-

The enthalpy of vaporization (ΔHvap) is then determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T), according to the Clausius-Clapeyron equation:

ln(P) = - (ΔHvap / R) * (1/T) + C

where R is the ideal gas constant and C is a constant.[5][6]

Visualizations

Synthesis of this compound

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Caption: Fischer esterification of trifluoroacetic acid and ethanol.

Application in Claisen Condensation